molecular formula C11H8ClIN2O2 B1397028 Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate CAS No. 1330583-63-5

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate

Cat. No. B1397028
CAS RN: 1330583-63-5
M. Wt: 362.55 g/mol
InChI Key: IQXOYMQNYAFMDN-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate is a class of heterocyclic compounds containing a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products (plants and marine organisms) or can be obtained synthetically .


Synthesis Analysis

The synthesis of naphthyridines has been covered in various studies. For example, the Friedländer reaction is a well-known classical synthetic protocol used for the construction of the main 1,5-naphthyridine scaffold . Another method involves heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether and the subsequent decarboxylation .


Molecular Structure Analysis

Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings. There are six positional isomers with different locations of nitrogen atoms .


Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . A subsequent nucleophilic aromatic substitution then takes place to generate the anionic intermediate .

Scientific Research Applications

Synthesis and Chemical Structure

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate is often used in the synthesis of various chemical compounds. For instance, Kiely (1991) describes the preparation of a related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, which involves specific steps like reduction, regioselective deprotonation, methylation, and selenation. This showcases the compound's utility in complex chemical syntheses (Kiely, 1991).

Biological Activity

The compound and its derivatives have been studied for their biological activity. Mogilaiah et al. (2003) explored the synthesis of novel azetidino and triazolo derivatives of Ethyl 1,8-naphthyridin-2-one-3-carboxylate, highlighting its potential in developing antibacterial agents (Mogilaiah, Reddy, Rao, & Reddy, 2003).

Methodological Advances in Synthesis

Leyva-Ramos et al. (2017) implemented a microwave-assisted synthesis method for a similar compound, ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, which highlights the evolution of synthesis methods to increase efficiency (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

Mechanism of Action

The biological activity of naphthyridines obtained from various natural sources was summarized in a study . According to previous studies, the naphthyridine alkaloids displayed multiple activities, i.a., antiinfectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response .

Future Directions

Naphthyridines have a wide range of activity which makes them a fascinating object of research with prospects for use in therapeutic purposes . Their wide range of biological activities and their presence in natural products make them an interesting area for future research .

properties

IUPAC Name

ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClIN2O2/c1-2-17-11(16)8-4-6-3-7(13)5-14-10(6)15-9(8)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXOYMQNYAFMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164986
Record name 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1330583-63-5
Record name 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330583-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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